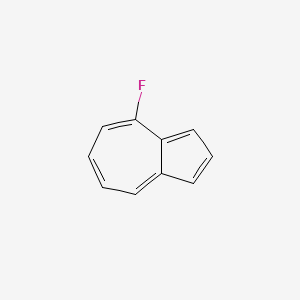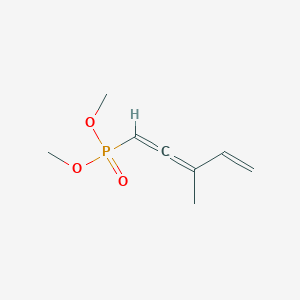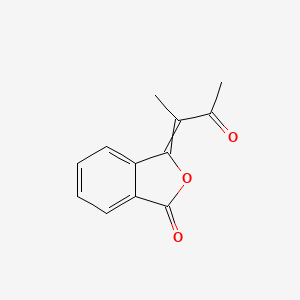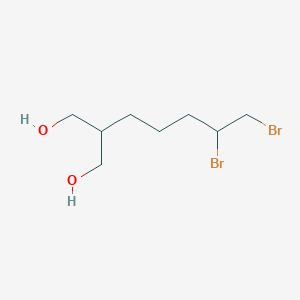
2-(4,5-Dibromopentyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dibromopentyl)propane-1,3-diol is an organic compound with the molecular formula C8H16Br2O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has two bromine atoms attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromopentyl)propane-1,3-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1,5-pentanediol using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromopentyl)propane-1,3-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl groups to other functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or other reduced derivatives.
Scientific Research Applications
2-(4,5-Dibromopentyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromopentyl)propane-1,3-diol depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function. The bromine atoms can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal activity. Additionally, the hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s behavior in biological environments .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A diol with similar hydroxyl groups but without bromine atoms.
2-Bromo-2-nitropropane-1,3-diol (Bronopol): A compound with antimicrobial properties, used as a preservative in various products.
1,5-Pentanediol: A precursor in the synthesis of 2-(4,5-Dibromopentyl)propane-1,3-diol.
Uniqueness
This compound is unique due to the presence of both bromine atoms and hydroxyl groups in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
73012-50-7 |
|---|---|
Molecular Formula |
C8H16Br2O2 |
Molecular Weight |
304.02 g/mol |
IUPAC Name |
2-(4,5-dibromopentyl)propane-1,3-diol |
InChI |
InChI=1S/C8H16Br2O2/c9-4-8(10)3-1-2-7(5-11)6-12/h7-8,11-12H,1-6H2 |
InChI Key |
OVIRYOXWECNBAG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)CO)CC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


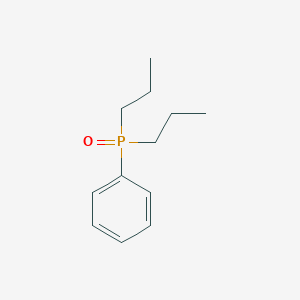
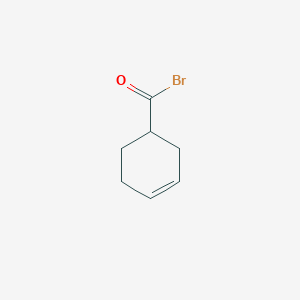
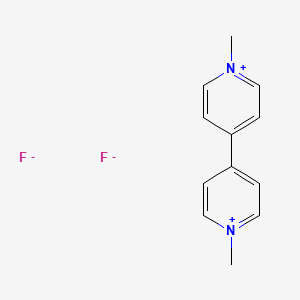

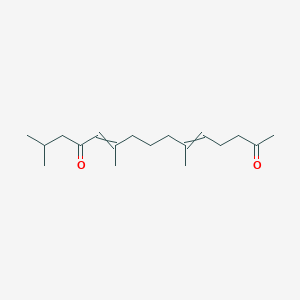

![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
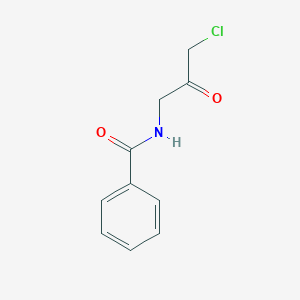
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
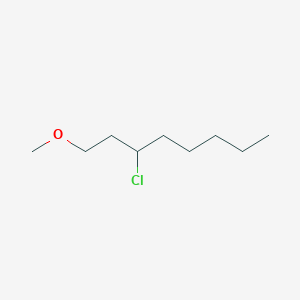
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
